An In-Depth Technical Guide to Benzyldimethyltetradecylammonium Chloride Dihydrate: Molecular Structure, Properties, and Applications
An In-Depth Technical Guide to Benzyldimethyltetradecylammonium Chloride Dihydrate: Molecular Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of Benzyldimethyltetradecylammonium chloride dihydrate, a prominent quaternary ammonium compound (QAC). We will delve into its precise molecular structure, physicochemical properties, and multifaceted applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document synthesizes data from authoritative chemical databases and scientific literature to explain the causal mechanisms behind its functions as a cationic surfactant, potent antimicrobial agent, and versatile phase transfer catalyst.
Introduction: The Quaternary Ammonium Compound Class
Benzyldimethyltetradecylammonium chloride, also known by synonyms such as Myristalkonium chloride, belongs to the alkyldimethylbenzylammonium chloride (ADBAC) family of compounds.[1][2] These are organic salts classified as quaternary ammonium compounds (QACs), which are characterized by a central, positively charged nitrogen atom covalently bonded to four organic substituents.[1] The inherent positive charge of the nitrogen cation, balanced by an anion (in this case, chloride), is fundamental to their chemical behavior and broad utility. The specific nature of the alkyl groups dictates the compound's physical properties and biological efficacy, making Benzyldimethyltetradecylammonium chloride a subject of significant interest in various scientific fields.
Molecular Structure and Chemical Identity
A precise understanding of a compound's molecular structure is paramount as it directly dictates its function. The structure of Benzyldimethyltetradecylammonium chloride dihydrate is amphipathic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) region.
2.1. Chemical Formula and Nomenclature
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Molecular Formula (Dihydrate): C₂₃H₄₄ClN·2H₂O or C₂₃H₄₆ClNO₂[3][4][5]
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IUPAC Name: benzyl-dimethyl-tetradecylazanium;chloride;dihydrate[5]
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Common Synonyms: Myristalkonium chloride, Miristalkonium chloride, Tetradecyldimethylbenzylammonium chloride, Zephiramine[1][6][7]
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CAS Number (Dihydrate): 147228-81-7[3]
2.2. Structural Elucidation
The molecule's architecture consists of several key functional components:
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Quaternary Ammonium Cation: A central nitrogen atom bears a permanent positive charge. This cationic head is the hydrophilic core of the molecule.
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Alkyl Substituents: The nitrogen is bonded to two small methyl (-CH₃) groups and a benzyl group (a benzene ring attached to a -CH₂- group).
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Hydrophobic Tail: A long, 14-carbon alkyl chain (tetradecyl group) provides a significant nonpolar, hydrophobic character.[6] This tail is crucial for the compound's ability to interact with and disrupt lipid membranes.
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Counter-ion: A chloride anion (Cl⁻) balances the positive charge of the quaternary ammonium cation.
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Water of Hydration: The dihydrate form incorporates two water molecules into its crystalline lattice, which can enhance its stability in certain formulations.[4]
2.3. Molecular Visualization
The following diagram illustrates the connectivity and arrangement of the atoms within the Benzyldimethyltetradecylammonium cation.
Caption: Connectivity of the Benzyldimethyltetradecylammonium cation.
Physicochemical Properties
The physical and chemical properties of Benzyldimethyltetradecylammonium chloride dihydrate are a direct consequence of its molecular structure, governing its behavior in formulations and biological systems.
| Property | Value | Source(s) |
| Molecular Weight | 404.07 g/mol | [3][5] |
| Appearance | White to almost white powder or crystalline solid | [1][3] |
| Melting Point | 63 - 65 °C (145 - 149 °F) | [3][8] |
| Solubility | Soluble in organic solvents; water solubility can be limited but is reported as >1,000 mg/L for similar alkyl chain lengths. | [1][6] |
| Stability | Stable under recommended storage conditions (room temperature). | [1] |
| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride. | [1] |
The causality behind its surfactant behavior lies in its amphipathic nature. The long, nonpolar tetradecyl chain is lipophilic (fat-loving), readily interacting with oils and greases, while the polar cationic head is hydrophilic, interacting with water. This dual characteristic allows the molecule to align at oil-water interfaces, reducing surface tension and facilitating the formation of emulsions.[3][6][9]
Mechanism of Action as a Biocidal Agent
The primary mechanism of bactericidal action for QACs like Benzyldimethyltetradecylammonium chloride is the disruption of cellular membranes.[2][4] This process is a self-validating system driven by fundamental electrostatic and hydrophobic interactions.
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Adsorption and Binding: The positively charged cationic head of the molecule is electrostatically attracted to the negatively charged components of the microbial cell surface.
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Hydrophobic Interaction: The long tetradecyl tail penetrates the lipid bilayer of the cell membrane through hydrophobic interactions.
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Membrane Disruption: This insertion disrupts the ordered structure of the membrane, compromising its integrity and fluidity.
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Leakage and Lysis: The loss of membrane integrity leads to the leakage of essential intracellular components (e.g., ions, metabolites, RNA, and proteins), ultimately resulting in cell death.[2]
Additionally, these compounds can deactivate critical enzymes within the cell, further contributing to their biocidal effect.[2] The efficacy is greatest against Gram-positive bacteria, though it is also active against some Gram-negative bacteria, fungi, and certain viruses.[2]
Caption: The process of QAC-induced bacterial cell membrane disruption.
Key Applications in Research and Development
The unique properties of Benzyldimethyltetradecylammonium chloride dihydrate make it a valuable tool in multiple scientific domains.
5.1. Cationic Surfactant and Excipient In pharmaceutical and cosmetic formulations, it functions as a versatile excipient. Its surfactant properties are leveraged to:
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Emulsify: Stabilize oil-in-water or water-in-oil formulations such as creams and lotions.[9]
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Condition: In hair and skin care products, the cationic head adsorbs onto negatively charged surfaces (like hair keratin), reducing static and imparting a smooth feel.[9]
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Enhance Penetration: By reducing surface tension, it can improve the distribution and penetration of active pharmaceutical ingredients (APIs).[3]
5.2. Antimicrobial Agent and Preservative Its broad-spectrum biocidal activity makes it an effective preservative in topical and ophthalmic preparations, preventing microbial contamination and extending product shelf-life.[3][9] It is also the active ingredient in many disinfectant and sanitizer formulations used in healthcare and industrial settings.[1][3]
5.3. Phase Transfer Catalyst (PTC) In organic synthesis, it serves as an efficient phase transfer catalyst.[3][10] This is a critical application for reactions involving reactants soluble in immiscible phases (e.g., an aqueous phase and an organic phase). The QAC cation can pair with an anionic reactant from the aqueous phase, forming an ion pair that is soluble in the organic phase. This "transfers" the reactant into the organic phase where it can react with the organic substrate, dramatically increasing reaction rates.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
To quantify the antimicrobial efficacy of a compound like Benzyldimethyltetradecylammonium chloride, a Minimum Inhibitory Concentration (MIC) assay is a standard, self-validating protocol. It determines the lowest concentration of the agent that prevents visible microbial growth.
Materials and Reagents:
-
Benzyldimethyltetradecylammonium chloride dihydrate stock solution (e.g., 1 mg/mL in sterile deionized water).
-
Sterile 96-well microtiter plates.
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Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
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Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to a concentration of ~5 x 10⁵ CFU/mL.
-
Positive control (media + inoculum), Negative control (media only).
-
Incubator set to the optimal growth temperature (e.g., 37°C).
-
Micropipettes and sterile tips.
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate row.
-
Stock Addition: Add 200 µL of the 1 mg/mL stock solution to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue Dilution: Repeat this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. (Wells 11 and 12 will serve as controls).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 now serves as the positive (growth) control. Well 12 receives no inoculum and serves as the negative (sterility) control.
-
Incubation: Cover the plate and incubate for 18-24 hours at 37°C.
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Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound (the first well from left to right) that shows no visible growth.
Caption: A standardized workflow for determining antimicrobial efficacy.
Safety and Handling
As a potent bioactive compound, Benzyldimethyltetradecylammonium chloride dihydrate requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[8][11][12] It is also very toxic to aquatic life.[11][12]
-
Personal Protective Equipment (PPE): When handling the powder or concentrated solutions, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat or protective clothing.[8][11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[8][11] Avoid contact with skin, eyes, and clothing.
Conclusion
Benzyldimethyltetradecylammonium chloride dihydrate is a scientifically significant compound whose value is derived directly from its elegant molecular architecture. Its amphipathic nature, centered around a cationic quaternary ammonium group, endows it with powerful surfactant and biocidal properties. For researchers in drug development, cosmetics, and chemical synthesis, it is a versatile tool, serving as a preservative, a formulation-enhancing excipient, and a catalyst. A thorough understanding of its structure, properties, and mechanisms is essential for its safe and effective application in creating innovative and high-performance products.
References
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PubChem. (n.d.). Benzyldimethyltetradecylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmacompass. (n.d.). Benzyldimethyltetradecylammonium chloride dihydrate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. Retrieved from [Link]
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